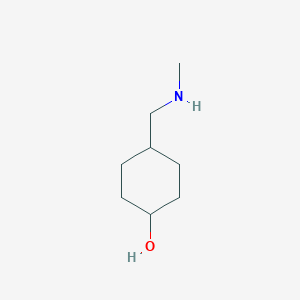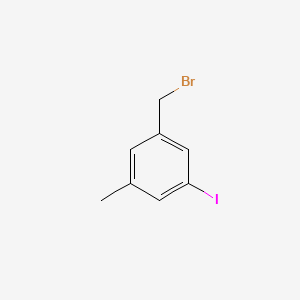
2-(5-Methyl-1H-pyrazol-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1H-pyrazol-3-yl)morpholine is a chemical compound that features a morpholine ring substituted with a 5-methyl-1H-pyrazol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine typically involves the reaction of a substituted benzaldehyde with morpholine trifluoroacetate in acetone under reflux conditions . The reaction is carried out at temperatures between 80-90°C for 72 hours, followed by cooling and evaporation of excess acetone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-Methyl-1H-pyrazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of androgen receptor antagonists for prostate cancer therapy.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)morpholine involves its interaction with molecular targets such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, thereby blocking the signaling pathways that promote cancer cell proliferation . This makes it a valuable compound in the development of anti-cancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
4-(4-Morpholinyl(phenyl)methyl)morpholine: Another morpholine derivative with potential biological activity.
Uniqueness
2-(5-Methyl-1H-pyrazol-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an androgen receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H13N3O |
|---|---|
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-(5-methyl-1H-pyrazol-3-yl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-6-4-7(11-10-6)8-5-9-2-3-12-8/h4,8-9H,2-3,5H2,1H3,(H,10,11) |
Clé InChI |
LFQRYZIGXJRMPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



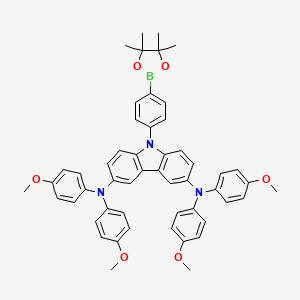

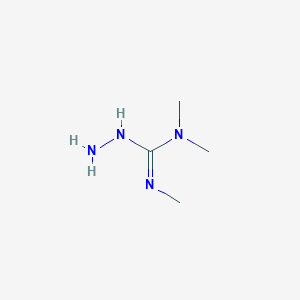
![1,1'-([2,2'-Bipyridine]-4,4'-diyl)diethanone](/img/structure/B12950439.png)
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)

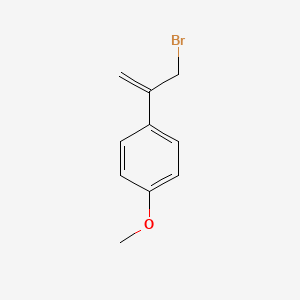
![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)

